molecular formula C11H17NO4 B2650374 (3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid CAS No. 1824683-19-3

(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

Cat. No.: B2650374
CAS No.: 1824683-19-3
M. Wt: 227.26
InChI Key: AIKIEXQKLGYANF-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis and Metabolic Role

The biosynthetic origin and metabolic role of a closely related compound, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), were explored in the context of its role as the C terminus of nucleoside peptide antibiotics, the polyoxins. This research demonstrates L-isoleucine's unique role as a precursor, highlighting a novel metabolic pathway in Streptomyces cacaoi var. asoensis for polyoxin production. This cyclic amino acid's synthesis involves direct utilization of L-isoleucine's carbon skeleton, offering insights into the complex biosynthetic routes of antibiotic compounds (Isono, Funayama, & Suhadolnik, 1975).

Plant Physiology and Ion Transport

Azetidine-2-carboxylic acid (AZ), a proline analog, was studied for its effect on ion uptake and release in barley roots, shedding light on the relationship between protein synthesis and ion transport. Despite not inhibiting protein assembly directly, AZ was found to create proteins ineffective as enzymes, significantly inhibiting ion release to the xylem and, to a lesser degree, uptake by the root. This study suggests AZ's potential in modulating plant physiological responses to environmental stresses, providing a foundation for further exploration of protein synthesis inhibitors on plant growth and development (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Synthetic Applications in Medicinal Chemistry

The compound's synthetic versatility was demonstrated through the preparation of protected 3-haloazetidines, serving as pivotal intermediates for developing azetidine-3-carboxylic acid derivatives. This research highlights the compound's role in synthesizing natural products and pharmaceutical compounds, emphasizing its utility in generating high-value medicinal chemistry building blocks. The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, among others, illustrates the methodological advancements and diversified applications of azetidine derivatives in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).

Properties

IUPAC Name

(3Z)-3-ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKIEXQKLGYANF-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN(C1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.